molecular formula C15H12N2O3S B1627386 Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate CAS No. 874834-02-3

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate

Cat. No. B1627386
M. Wt: 300.3 g/mol
InChI Key: PIQFQUMKPPAICL-UHFFFAOYSA-N
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Description

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is a chemical compound with diverse applications in scientific research1. It exhibits intriguing properties, making it valuable for studying various fields such as pharmaceuticals and materials science1.



Synthesis Analysis

Unfortunately, the specific synthesis process for Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is not available in the search results. However, it is available for purchase from various chemical suppliers234.



Molecular Structure Analysis

The molecular structure analysis of Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is not explicitly mentioned in the search results. Further research or consultation with a subject matter expert may be required for this information.



Chemical Reactions Analysis

The specific chemical reactions involving Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate are not provided in the search results. This compound is used in various scientific research fields1, which suggests that it may participate in a variety of chemical reactions depending on the specific application.



Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate are not detailed in the search results. However, it is known that this compound should be stored sealed in a dry environment at 2-8°C4.


Scientific Research Applications

Molecular Aggregation and Solvent Effects

One study focused on the solvent effects on molecular aggregation of thiadiazole derivatives, showing that the aggregation behavior of these molecules can significantly vary with the solvent used. The research highlighted the complex interplay between molecular structure and environmental factors, which can influence the optical and electronic properties of the compounds (Matwijczuk et al., 2016).

Molecular Organization in Lipid Bilayers

Another study explored the molecular organization of thiadiazole derivatives in lipid bilayers, demonstrating how these compounds can interact with and affect the structural integrity of lipid membranes. This research has implications for understanding the biophysical properties of cell membranes and the potential use of thiadiazole derivatives in modulating membrane-based processes (Kluczyk et al., 2016).

Keto/Enol Equilibrium and Tautomerism

The effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the thiadiazole group was studied, revealing how solvent properties can influence the tautomeric balance of these compounds. This research contributes to the understanding of chemical equilibria in different environments and the design of molecules with tailored properties for specific applications (Matwijczuk et al., 2017).

Antioxidant and Antimicrobial Activity

The antioxidant and antimicrobial activities of thiadiazole derivatives were investigated, highlighting the potential of these compounds in developing new therapeutic agents. This study underscores the importance of chemical structure in determining the biological activities of molecules and opens avenues for the design of novel drugs and antioxidants (Gopi et al., 2016).

Semiconducting Polymers

Research on the synthesis and implementation of thiadiazole derivatives in semiconducting polymers for optoelectronic applications demonstrated the potential of these compounds in enhancing the performance of organic semiconductors. This study is pivotal for the development of next-generation electronic and photonic devices (Chen et al., 2016).

Safety And Hazards

The specific safety and hazard information for Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety and handling information.


Future Directions

The future directions of research involving Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate are not explicitly mentioned in the search results. Given its diverse applications in scientific research1, it is likely that this compound will continue to be a subject of interest in various fields such as pharmaceuticals and materials science1.


properties

IUPAC Name

methyl 4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-19-15(18)11-3-5-12(6-4-11)20-9-10-2-7-13-14(8-10)17-21-16-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQFQUMKPPAICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594805
Record name Methyl 4-[(2,1,3-benzothiadiazol-5-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate

CAS RN

874834-02-3
Record name Methyl 4-[(2,1,3-benzothiadiazol-5-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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